molecular formula C20H12N4O2S2 B13750051 5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione CAS No. 5557-49-3

5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione

Cat. No.: B13750051
CAS No.: 5557-49-3
M. Wt: 404.5 g/mol
InChI Key: ZGXQGELEHYNGLJ-UHFFFAOYSA-N
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Description

5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[84003,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

5557-49-3

Molecular Formula

C20H12N4O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione

InChI

InChI=1S/C20H12N4O2S2/c25-19-17-15(11-21-23(19)13-7-3-1-4-8-13)28-18-16(27-17)12-22-24(20(18)26)14-9-5-2-6-10-14/h1-12H

InChI Key

ZGXQGELEHYNGLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=N2)SC4=C(S3)C=NN(C4=O)C5=CC=CC=C5

Origin of Product

United States

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